Trp-Lys-Tyr-Met-Val-Met, also known as WKYMVm, is a synthetic peptide composed of five amino acids: tryptophan, lysine, tyrosine, methionine, and valine. This peptide is notable for its role as a chemoattractant, influencing various biological processes, particularly in the immune system. It is derived from natural peptide sequences and has been extensively studied for its interactions with specific receptors involved in immune responses, particularly formyl peptide receptors (FPRs) .
The synthesis of Trp-Lys-Tyr-Met-Val-Met can be achieved through several methods, with Solid-Phase Peptide Synthesis (SPPS) being the most common. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
In industrial settings, automated peptide synthesizers are used to streamline the process, ensuring high yield and purity of the final product .
The molecular structure of Trp-Lys-Tyr-Met-Val-Met can be represented as follows:
Trp-Lys-Tyr-Met-Val-Met undergoes various chemical reactions:
Trp-Lys-Tyr-Met-Val-Met exerts its effects by binding to specific receptors on immune cells, such as formyl peptide receptors (FPRs). This binding activates several signaling pathways:
These pathways lead to increased phagocytic activity and chemotaxis in immune cells, enhancing their ability to respond to pathogens .
Trp-Lys-Tyr-Met-Val-Met has several scientific applications:
This synthetic peptide's unique sequence enhances its binding affinity to FPRL1 compared to other similar peptides, promoting distinct biological activities such as enhanced calcium signaling and phagocytic activity .
Trp-Lys-Tyr-Met-Val-Met (WKYMVM) is a potent synthetic agonist for Formyl Peptide Receptor-Like 1 (FPRL1), also known as the lipoxin A4 receptor (ALX). In human neutrophils, WKYMVM binds FPRL1 with high selectivity, inducing intracellular calcium flux ([Ca²⁺]ᵢ) and superoxide generation. This contrasts with the endogenous ligand lipoxin A4 (LXA4), which activates the same receptor but fails to trigger reactive oxygen species (ROS) production. The differential signaling arises from WKYMVM's unique ability to activate extracellular signal-regulated kinases (ERKs), c-Jun NH₂-terminal kinase (JNK), and cytosolic phospholipase A₂ (cPLA₂) – pathways essential for superoxide generation [1] [7] [9].
Table 1: Functional Outcomes of FPRL1 Activation by WKYMVM vs. LXA4 in Neutrophils
Ligand | [Ca²⁺]ᵢ Increase | Superoxide Generation | ERK/JNK Activation | cPLA₂ Activation |
---|---|---|---|---|
WKYMVM | Yes (EC₅₀ = 30 nM) | Yes | Yes | Yes |
LXA4 | Yes (EC₅₀ = 100 nM) | No | No | No |
WKYMVM is also an agonist for FPRL2, an orphan chemoattractant receptor expressed in monocytes and dendritic cells (DCs). Activation of FPRL2 by WKYMVM (EC₅₀ = 80 nM for Ca²⁺ mobilization) induces chemotaxis and phagocytosis. Unlike FPRL1, FPRL2 exhibits constitutive phosphorylation and uneven plasma membrane distribution in unstimulated cells. Upon WKYMVM binding, it internalizes and modulates immune responses, such as inhibiting LPS-induced dendritic cell maturation by suppressing ERK-dependent IL-12 production [4] [6] [9].
The C-terminal methionine isomerism critically determines receptor specificity and signaling efficacy. The D-Met variant (WKYMVm) activates all three FPR subtypes (FPR1, FPRL1, FPRL2), while the L-Met variant (WKYMVM) selectively activates FPRL1 and FPRL2. Cryo-EM studies reveal that WKYMVm adopts an extended conformation within FPR2’s binding pocket, with its C-terminal D-Met deeply inserted into the receptor core to interact with residue W254⁶·⁴⁸. This stabilizes a unique receptor conformation, enhancing Gαᵢ coupling efficiency. In contrast, the L-Met isomer induces distinct phosphorylation patterns in FPRL1, altering downstream signal duration [4] [7] [9].
Table 2: Receptor Affinity and Functional Specificity of WKYMVM Isomers
Isomer | FPR1 Activation | FPRL1 Activation | FPRL2 Activation | Receptor Phosphorylation Pattern |
---|---|---|---|---|
WKYMVm (D-Met) | Yes (EC₅₀ = 75 pM) | Yes (EC₅₀ = 75 pM) | Yes (EC₅₀ = 3 nM) | Diffuse and sustained |
WKYMVM (L-Met) | No | Yes (EC₅₀ = 2 nM) | Yes (EC₅₀ = 80 nM) | Focal and transient |
WKYMVM stimulates PI3Kγ via Gβγ subunits, leading to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) generation and Akt phosphorylation. This pathway is pertussis toxin (PTX)-sensitive, confirming Gαᵢ coupling. In dendritic cells, PI3Kγ is essential for WKYMVM-induced phagocytosis and chemotaxis. Pharmacological inhibition by wortmannin or LY294002 abrogates Akt activation and functional responses, underscoring PI3K’s non-redundant role in immune cell activation [3] [7] [10].
WKYMVM activates protein kinase C (PKC) independently of conventional calcium-dependent pathways. In U937 histiocytic cells, PKC inhibitors (staurosporine, Ro-31-8220) do not block ERK phosphorylation, indicating atypical PKC involvement. Instead, WKYMVM stimulates phospholipase D (PLD) to generate phosphatidic acid (PA), which recruits and activates PKCζ. This cascade enhances phagocytosis in dendritic cells and neutrophil survival by inhibiting apoptosis [2] [7] [10].
WKYMVM triggers rapid [Ca²⁺]ᵢ elevation via two mechanisms:
The calcium flux is necessary for ERK1/2 phosphorylation, which peaks at 5 minutes post-stimulation. ERK activation requires PI3K but not PKC, as demonstrated in U937 cells where wortmannin inhibits Raf-1/ERK signaling. This pathway drives cytosolic PLA₂ activation and arachidonic acid release, amplifying inflammatory responses in neutrophils [3] [4] [7].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3